Iron tris(diisobutyrylmethane)
Overview
Description
Iron tris(diisobutyrylmethane) is a coordination compound with the empirical formula C27H45FeO6 and a molecular weight of 521.49 g/mol . It is known for its role as a catalyst in various chemical reactions, particularly in the cross-coupling of olefins . This compound is also referred to as the Baran Olefin Cross-Coupling Catalyst .
Mechanism of Action
Target of Action
Iron tris(diisobutyrylmethane), also known as Fe(dibm)<SUB>3</SUB>, primarily targets olefins . Olefins, also known as alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in organic chemistry as they are fundamental intermediates in many chemical reactions.
Mode of Action
Fe(dibm)<SUB>3</SUB> acts as an effective catalyst in the cross-coupling of olefins . In the presence of phenylsilane, it facilitates the formation of several highly substituted and novel functionalized carbon-carbon (C-C) bonds under simple and mild reaction conditions .
Biochemical Pathways
It’s known that the compound plays a significant role in the cross-coupling of olefins, leading to the formation of novel c-c bonds . This suggests that Fe(dibm)<SUB>3</SUB> may influence various biochemical pathways involving olefins and the formation of C-C bonds.
Result of Action
The primary result of Fe(dibm)<SUB>3</SUB>'s action is the formation of several highly substituted and novel functionalized C-C bonds . This occurs under simple and mild reaction conditions, suggesting that the compound could be a useful tool in organic synthesis .
Action Environment
Given that it functions under simple and mild reaction conditions , it can be inferred that the compound may exhibit a degree of robustness in various environments
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron tris(diisobutyrylmethane) can be synthesized through the reaction of iron(III) chloride with diisobutyrylmethane in the presence of a base . The reaction typically occurs under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate adjustments to reaction conditions and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Iron tris(diisobutyrylmethane) primarily undergoes catalytic reactions, including:
Cross-Coupling Reactions: It acts as a catalyst in the formation of carbon-carbon bonds, particularly in the presence of phenylsilane.
Substitution Reactions: It can facilitate the substitution of functional groups in organic molecules.
Common Reagents and Conditions:
Phenylsilane: Used in cross-coupling reactions to form highly substituted and novel functionalized carbon-carbon bonds.
Mild Conditions: Reactions typically occur under simple and mild conditions, making the process efficient and environmentally friendly.
Major Products: The major products formed from these reactions are highly substituted and functionalized organic compounds, which are valuable in various chemical syntheses .
Scientific Research Applications
Iron tris(diisobutyrylmethane) has a broad range of applications in scientific research:
Comparison with Similar Compounds
Iron(III) acetylacetonate: Another iron-based catalyst with similar applications in organic synthesis.
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): A manganese-based catalyst used in similar types of reactions.
Uniqueness: Iron tris(diisobutyrylmethane) is unique due to its high catalytic efficiency and the mild conditions under which it operates . Its ability to form highly substituted and functionalized products makes it particularly valuable in complex organic syntheses .
Properties
IUPAC Name |
2,6-dimethylheptane-3,5-dione;iron(3+) | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H15O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNJSJQVZKKQHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.CC(C)C(=O)[CH-]C(=O)C(C)C.[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45FeO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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